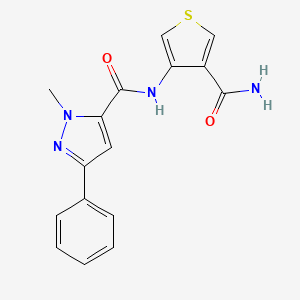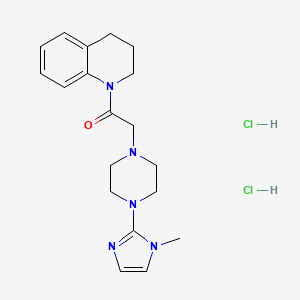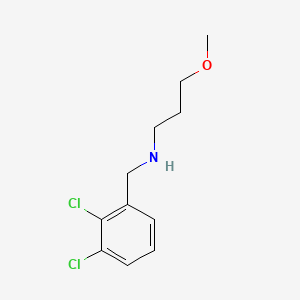![molecular formula C23H23N3O7S B2385394 6-ethyl 3-methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 921166-06-5](/img/structure/B2385394.png)
6-ethyl 3-methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class (e.g., alkane, alkene, alkyne, aromatic, alcohol, aldehyde, ketone, carboxylic acid, ester, amine, amide, etc.) is also mentioned.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the mechanism of the reaction.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reagents and conditions of the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, refractive index, optical rotation, and acidity or basicity (pKa). The compound’s reactivity, stability, and stereochemistry may also be studied.科学的研究の応用
Anticonvulsant Application
- Scientific Field : Neurology and Pharmacology
- Summary of Application : This compound has been identified as a potent anticonvulsant in the treatment of epilepsy, a common neurological disorder characterized by a high level of drug resistance .
- Methods of Application : The compound was synthesized using an optimized coupling reaction. Its anticonvulsant properties were tested in animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .
- Results : The compound demonstrated potent anticonvulsant activity and a favorable safety profile. The most potent anticonvulsant activity was demonstrated for compound 30 (median effective dose (ED 50) MES = 45.6 mg/kg, ED 50 6 Hz (32 mA) = 39.5 mg/kg, median toxic dose (TD 50) (rotarod test) = 162.4 mg/kg) .
Broad-Spectrum Antiepileptic Drug
- Scientific Field : Neurology and Pharmacology
- Summary of Application : The compound has been identified as a broad-spectrum antiepileptic drug, effective in different types of human epilepsy .
- Methods of Application : The compound was tested in the 6-Hz (44 mA) test, a model of drug-resistant epilepsy, and in the kindling model of epilepsy induced by repeated injection of pentylenetetrazole (PTZ) in mice .
- Results : The compound revealed relatively potent protection in the 6-Hz (44 mA) test, and delayed the progression of kindling induced by repeated injection of PTZ in mice at doses of 15 mg/kg, 30 mg/kg, and 60 mg/kg .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. If the compound is a drug, its side effects, contraindications, and interactions with other drugs are also studied.
将来の方向性
This involves discussing potential future research directions. For a drug, this could include potential new therapeutic applications. For other compounds, this could include potential new synthetic applications or investigations into its properties.
I hope this general information is helpful. For a specific analysis of “6-ethyl 3-methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate”, I would recommend consulting a specialist or conducting a detailed literature search.
特性
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O7S/c1-3-33-23(31)25-10-9-15-16(12-25)34-21(19(15)22(30)32-2)24-20(29)13-5-4-6-14(11-13)26-17(27)7-8-18(26)28/h4-6,11H,3,7-10,12H2,1-2H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVSVNMKMRKLIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl 3-methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2385311.png)
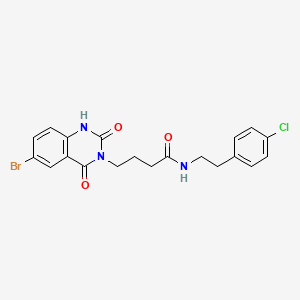

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,4-dichlorobenzamide](/img/structure/B2385316.png)
![2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/no-structure.png)
![3-[(4-Chlorophenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2385321.png)
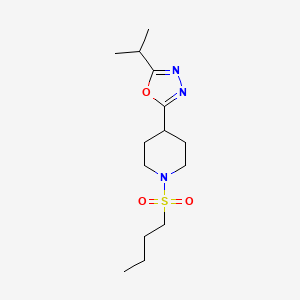
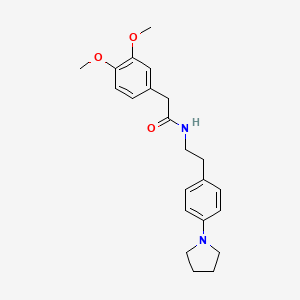
![8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2385325.png)
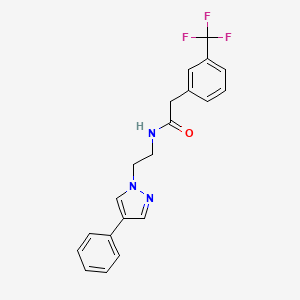
![(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-4-ylprop-2-enamide](/img/structure/B2385328.png)
